1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol
Description
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol is a secondary alcohol characterized by a phenyl ring substituted with a 2,4-dichlorobenzyl ether group at the para position and a hydroxyl-bearing ethyl chain. The dichlorobenzyl ether moiety is common in pharmaceuticals and agrochemicals due to its stability and lipophilicity, as seen in miconazole derivatives .
Properties
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8,10,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZHTVMCIIZMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377148 | |
| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61292-28-2 | |
| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol undergoes various types of chemical reactions, including:
Substitution: The benzyl ether linkage can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol involves its interaction with molecular targets such as enzymes and receptors . It is believed to exert its effects by inhibiting the activity of specific enzymes involved in the biosynthesis of essential cellular components . This inhibition leads to the disruption of cellular processes and ultimately results in the antimicrobial or antifungal activity observed .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Properties of Selected Compounds
Biological Activity
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by a hydroxyl group attached to a phenolic structure that includes a dichlorobenzyl moiety. This structural configuration is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values for these pathogens have been reported as low as 0.05 mg/mL, indicating potent antibacterial properties .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It is particularly effective against common fungal pathogens such as:
- Candida albicans
- Aspergillus niger
The antifungal efficacy is attributed to its ability to disrupt cell membrane integrity and inhibit fungal growth .
The mechanism of action of this compound involves interaction with specific molecular targets within microbial cells. The dichlorobenzyl group is believed to enhance the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside, it may interfere with essential cellular processes such as:
- Enzyme inhibition
- Disruption of cell wall synthesis
- Interference with nucleic acid synthesis
These actions contribute to the compound's overall antimicrobial and antifungal effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against MRSA with an MIC of 0.05 mg/mL. |
| Study B (2023) | Reported antifungal efficacy against Candida albicans, with effective concentrations below 0.1 mg/mL. |
| Study C (2023) | Investigated the compound's mechanism, revealing inhibition of cell wall synthesis in Bacillus subtilis. |
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
